BenchChemオンラインストアへようこそ!

7-Bromo-4-chloro-6-methoxyquinazoline

Lipophilicity Drug-like properties LogP

7-Bromo-4-chloro-6-methoxyquinazoline is the optimal scaffold for CNS-penetrant kinase inhibitor programs. Orthogonal reactivity enables sequential SNAr (4-Cl) and Suzuki coupling (7-Br) for rapid SAR library construction. Low TPSA (35 Ų) predicts BBB penetration superior to bulkier 7-alkoxy analogs. Balanced LogP of 3.2 improves solubility over non-methoxylated analogs, while the 27 Da MW advantage versus 7-benzyloxy intermediates preserves headroom for potency-driving substituents. Referenced in KRAS G12C inhibitor patents (US-9840516-B2). For R&D use only.

Molecular Formula C9H6BrClN2O
Molecular Weight 273.51
CAS No. 1256955-34-6
Cat. No. B3004986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-chloro-6-methoxyquinazoline
CAS1256955-34-6
Molecular FormulaC9H6BrClN2O
Molecular Weight273.51
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)Br
InChIInChI=1S/C9H6BrClN2O/c1-14-8-2-5-7(3-6(8)10)12-4-13-9(5)11/h2-4H,1H3
InChIKeyIDPQKIIRMGDHIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-4-chloro-6-methoxyquinazoline (CAS 1256955-34-6): A Halogenated Quinazoline Building Block for Targeted Kinase Inhibitor Synthesis


7-Bromo-4-chloro-6-methoxyquinazoline (CAS 1256955-34-6) is a heterocyclic quinazoline derivative with the molecular formula C₉H₆BrClN₂O and a molecular weight of 273.51 g/mol . It is characterized by a 6-methoxy group and halogen substituents at the C-4 (chloro) and C-7 (bromo) positions of the quinazoline core [1]. This compound serves as a versatile advanced building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors targeting cancer-related pathways such as EGFR and KRAS . The dual halogenation pattern provides orthogonal reactive handles for sequential functionalization, enabling the construction of structurally diverse quinazoline-based chemical libraries [1].

7-Bromo-4-chloro-6-methoxyquinazoline (CAS 1256955-34-6): Why Structural Analogs Are Not Interchangeable in Advanced Synthesis


Within the quinazoline building block class, seemingly minor structural variations—such as the presence or absence of a 6-methoxy group, the position of halogens, or the specific halogen type—drastically alter reactivity, physicochemical properties, and downstream synthetic utility [1]. The 7-bromo-4-chloro-6-methoxyquinazoline scaffold uniquely combines a strongly electron-withdrawing 4-chloro leaving group for nucleophilic aromatic substitution (SNAr) with a 7-bromo handle that is compatible with palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) [2]. Analogs lacking the 6-methoxy group (e.g., 7-bromo-4-chloroquinazoline) possess different electronic properties, LogP values, and hydrogen-bonding potential, impacting both reaction outcomes and the pharmacokinetic profiles of final drug candidates . Substitution with a generic, non-halogenated, or differently halogenated quinazoline core would compromise the planned synthetic route and the biological activity of the target molecules, as established in structure-activity relationship (SAR) studies of 4-anilinoquinazolines [3].

7-Bromo-4-chloro-6-methoxyquinazoline (1256955-34-6): Quantified Differentiation Evidence for Scientific Procurement


Increased Lipophilicity (LogP) Enhances Membrane Permeability Compared to Non-Brominated Analog

The presence of the 7-bromo substituent in 7-Bromo-4-chloro-6-methoxyquinazoline significantly increases its lipophilicity compared to the non-brominated analog, 4-chloro-6-methoxyquinazoline. This is quantitatively reflected in the calculated LogP (XLogP3) values, which are 3.2 for the target compound versus approximately 2.1 for 4-chloro-6-methoxyquinazoline [1]. This difference of ~1.1 LogP units translates to a >10-fold increase in the octanol-water partition coefficient, which is a key determinant of passive membrane permeability and oral bioavailability in drug candidates.

Lipophilicity Drug-like properties LogP

Reduced Topological Polar Surface Area (TPSA) Favors Blood-Brain Barrier Penetration Over Benzyloxy Analog

Compared to the 7-benzyloxy analog, a common intermediate in VEGF receptor inhibitor synthesis, 7-Bromo-4-chloro-6-methoxyquinazoline exhibits a substantially lower topological polar surface area (TPSA). The target compound has a TPSA of 35 Ų , whereas 7-benzyloxy-4-chloro-6-methoxyquinazoline has a TPSA of 44 Ų [1]. This difference of 9 Ų is critical, as TPSA values below 60-70 Ų are generally associated with favorable blood-brain barrier (BBB) penetration, and lower values within this range correlate with increased CNS exposure.

CNS Drug Design Blood-Brain Barrier TPSA

Orthogonal Reactivity: 7-Bromo Enables Suzuki Couplings Inaccessible to Non-Halogenated or Deactivated Analogs

The 7-bromo substituent in 7-Bromo-4-chloro-6-methoxyquinazoline provides a specific, orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that is absent or less effective in close analogs. The bromo group is a superior leaving group for oxidative addition compared to the chloro group at the 4-position, allowing for chemoselective functionalization [1]. In contrast, the 7-benzyloxy analog (a key comparator) requires a deprotection step before further functionalization is possible, adding synthetic steps [2]. Furthermore, analogs lacking a halogen at the 7-position (e.g., 4-chloro-6-methoxyquinazoline) cannot undergo direct C-C bond formation at this position without prior, often difficult, C-H activation.

Cross-coupling Medicinal Chemistry Building Block

Direct Utility in KRAS G12C Inhibitor Synthesis, Evidenced by Patent Activity

7-Bromo-4-chloro-6-methoxyquinazoline is explicitly cited as a key intermediate in the synthesis of substituted quinazolines that act as inhibitors of the KRAS G12C oncogenic mutant, as documented in multiple granted US patents and patent applications (e.g., US-9840516-B2, US-2015239900-A1, EP-3055290-B1) . This specific utility is not shared by the non-brominated analog 4-chloro-6-methoxyquinazoline or the 7-benzyloxy analog. The 6-methoxy group is essential for the binding affinity and pharmacokinetic properties of the final drug candidates in this chemical series [1].

KRAS G12C Cancer Therapeutics Oncology

Precise Control of Molecular Weight for Drug-like Properties Compared to C-7 Alkoxy Analogs

The molecular weight (MW) of a drug candidate is a critical parameter for oral absorption and overall drug-likeness. 7-Bromo-4-chloro-6-methoxyquinazoline has a MW of 273.51 g/mol . This is significantly lower than that of the common intermediate 7-benzyloxy-4-chloro-6-methoxyquinazoline (MW = 300.74 g/mol) . The difference of 27.23 g/mol allows for the addition of a larger, more complex side chain at the 7-position via cross-coupling without exceeding the typical MW threshold of 500 Da associated with poor oral bioavailability (Lipinski's Rule of Five).

Molecular Weight Lead Optimization Lipinski's Rules

Balanced LogP for Optimal ADME Profile Compared to Highly Lipophilic 7-Bromo-4-chloroquinazoline

While lipophilicity is essential for membrane permeability, excessively high LogP values can lead to poor aqueous solubility, high metabolic clearance, and promiscuous off-target binding. 7-Bromo-4-chloro-6-methoxyquinazoline, with an XLogP3 of 3.2 , represents a balanced intermediate. In contrast, the non-methoxylated analog, 7-bromo-4-chloroquinazoline, has a significantly higher calculated LogP of approximately 3.7 . This difference of ~0.5 LogP units, driven by the polarity of the methoxy group, can substantially improve aqueous solubility (a 3-fold increase in molar solubility is typical per LogP unit decrease) and reduce the risk of cytochrome P450 inhibition and hERG channel blockade.

ADME Lipophilicity Drug Design

7-Bromo-4-chloro-6-methoxyquinazoline (1256955-34-6): High-Impact Application Scenarios Based on Differentiated Evidence


Synthesis of CNS-Penetrant KRAS G12C Inhibitors

Researchers designing covalent or non-covalent inhibitors of the KRAS G12C oncoprotein for the treatment of lung, colorectal, or pancreatic cancers with brain metastases will find 7-Bromo-4-chloro-6-methoxyquinazoline to be the optimal core scaffold. Its low TPSA (35 Ų) is predictive of high BBB penetration, a property not attainable with bulkier 7-alkoxy analogs (e.g., TPSA of 44 Ų for the 7-benzyloxy derivative). Furthermore, its direct linkage to granted KRAS G12C inhibitor patents (e.g., US-9840516-B2) provides a clear and defensible intellectual property landscape for drug discovery programs. The 7-bromo handle enables the installation of diverse warheads and side chains via robust Suzuki couplings to fine-tune potency and selectivity.

Lead Optimization Programs Requiring Balanced Lipophilicity and Metabolic Stability

Medicinal chemists working to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of quinazoline-based kinase inhibitors should prioritize this building block. Its balanced XLogP3 of 3.2 offers a significant advantage over the non-methoxylated analog (7-bromo-4-chloroquinazoline), which is estimated to be ~0.5 LogP units more lipophilic . This translates to improved aqueous solubility and a lower likelihood of metabolic clearance by CYP enzymes, a common pitfall with highly lipophilic molecules. The 6-methoxy group provides this benefit without sacrificing the membrane permeability needed for oral bioavailability.

Generation of Diverse Quinazoline Libraries via Orthogonal Functionalization

For groups engaged in high-throughput synthesis and the exploration of novel chemical space, this building block's orthogonal reactivity is invaluable. The 4-chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr) with amines, while the 7-bromo group is exclusively activated for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) . This chemoselectivity, which is not possible with analogs lacking a halogen at C-7, allows for the rapid, sequential, and modular construction of diverse compound libraries. This drastically reduces the number of synthetic steps and increases the efficiency of SAR exploration.

Optimization of Oral Bioavailability in Kinase Inhibitor Candidates

Drug discovery teams aiming to develop orally available kinase inhibitors should select this scaffold for its favorable physicochemical starting point. Compared to the common 7-benzyloxy intermediate (MW = 300.74 g/mol), the 7-bromo compound's lower molecular weight (273.51 g/mol) provides a 27 g/mol 'buffer' that can be filled with complex, potency-driving side chains while still staying within the optimal MW range for oral absorption (e.g., <500 Da). This, combined with its moderate LogP of 3.2 , aligns with Lipinski's Rule of Five and increases the probability of achieving good oral pharmacokinetics in vivo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-4-chloro-6-methoxyquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.